![molecular formula C9H11NO2 B1267526 1-(3-Amino-4-methoxyphenyl)ethanone CAS No. 6318-64-5](/img/structure/B1267526.png)
1-(3-Amino-4-methoxyphenyl)ethanone
Overview
Description
It is a derivative of aniline, an aromatic amine, and contains a methoxy group and an acetyl group on the nitrogen and para-positions of the phenyl ring, respectively. This compound is significant in various chemical and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-methoxyphenyl)ethanone typically involves the acetylation of 2-methoxyaniline. One common method includes the reaction of 2-methoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Antimicrobial Activity
1-(3-Amino-4-methoxyphenyl)ethanone has been studied for its antimicrobial properties. A recent study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus species.
Table 1: Antimicrobial Activity Data
Compound | Target Organism | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Compound A | Staphylococcus aureus | 6.25 | 22 |
Compound B | Escherichia coli | 12.5 | 18 |
Compound C | Candida albicans | 25 | 20 |
Note: Data is indicative of similar compounds and may vary for this compound.
Structure-Activity Relationship (SAR)
The presence of electron-donating groups like the methoxy group enhances the compound's bioactivity. The modification of substituents on the phenyl ring can lead to improved potency against resistant strains of bacteria.
Synthesis and Derivatives
This compound serves as a precursor for synthesizing various derivatives that possess enhanced pharmacological properties. For instance, modifications at the amino or methoxy positions can yield compounds with improved efficacy against specific diseases.
Case Study: Synthesis of Derivatives
A study synthesized several derivatives from this compound, evaluating their activity against cancer cell lines. Some derivatives demonstrated cytotoxic effects, indicating potential applications in cancer therapy.
Polymer Chemistry
The compound can be utilized in the synthesis of polymers that exhibit specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance their performance in applications such as coatings and adhesives.
Table 2: Polymer Properties with Additives
Polymer Type | Additive | Property Improvement |
---|---|---|
Polyurethane | This compound | Increased tensile strength |
Epoxy Resin | Modified derivative | Enhanced thermal stability |
Analytical Chemistry
This compound is also used as a standard in analytical chemistry for the calibration of spectroscopic methods due to its distinct UV absorbance characteristics.
Mechanism of Action
The mechanism by which 1-(3-Amino-4-methoxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets. The methoxy and acetyl groups influence its reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Methoxy-5-methylaniline: Similar in structure but with a methyl group instead of an acetyl group.
3-Amino-4-methoxyacetophenone: Another derivative with different substitution patterns.
Uniqueness: 1-(3-Amino-4-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and acetyl groups makes it a valuable intermediate in various synthetic and industrial processes.
Biological Activity
1-(3-Amino-4-methoxyphenyl)ethanone, also known as 4-methoxy-3-aminoacetophenone, is a compound that has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
This compound has the chemical formula and a molecular weight of approximately 165.19 g/mol. Its structure features an amino group and a methoxy group on a phenyl ring, contributing to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to possess efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results are summarized below:
Table 2: Cytotoxic Effects of this compound
Cell Line | IC50 (µM) |
---|---|
U-87 | 15 |
MDA-MB-231 | 25 |
The compound exhibited stronger cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization, which is critical for cell division.
Properties
IUPAC Name |
1-(3-amino-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUQWUYHWFRXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283460 | |
Record name | 2-Methoxy-5-acetylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-64-5 | |
Record name | 1-(3-Amino-4-methoxyphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-5-acetylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-5-acetylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-AMINO-4-METHOXYPHENYL)ETHAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRA6YV76T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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